(3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine is a chemical compound with the molecular formula and a molecular weight of approximately 292.96 g/mol. It features a benzofuran structure, which is a fused ring system comprising a benzene ring and a furan ring. The compound is characterized by the presence of two bromine atoms at the 5 and 7 positions of the benzofuran moiety and an amine group at the 3 position. This unique arrangement contributes to its potential biological activities and applications in medicinal chemistry.
The reactivity of (3R)-5,7-dibromo-2,3-dihydro-1-benzofuran-3-amine can be explored through various chemical transformations. Typical reactions may include:
Preliminary studies suggest that (3R)-5,7-dibromo-2,3-dihydro-1-benzofuran-3-amine exhibits significant biological activity. Compounds with similar structures have been shown to possess antimicrobial, antifungal, and anticancer properties. The presence of the dibromo substituents and the amine group may enhance its interaction with biological targets, potentially leading to therapeutic applications.
Several synthetic routes can be employed to produce (3R)-5,7-dibromo-2,3-dihydro-1-benzofuran-3-amine:
(3R)-5,7-Dibromo-2,3-dihydro-1-benzofuran-3-amine has potential applications in various fields:
Interaction studies are crucial for understanding how (3R)-5,7-dibromo-2,3-dihydro-1-benzofuran-3-amine interacts with biological systems. These studies may include:
Several compounds share structural similarities with (3R)-5,7-dibromo-2,3-dihydro-1-benzofuran-3-amine. Here are some notable examples:
Compound Name | CAS Number | Structural Features | Unique Aspects |
---|---|---|---|
7-Bromo-2,3-dihydrobenzofuran | 206347-30-0 | Bromine at position 7 | Lacks the amine group |
5-Chloro-2,3-dihydrobenzofuran | Not specified | Chlorine at position 5 | Different halogen substitution |
(3R)-7-Bromo-5-fluoro-2,3-dihydrobenzofuran | 1213115-95-7 | Fluorine substitution at position 5 | Fluorine may enhance lipophilicity |
The uniqueness of (3R)-5,7-dibromo-2,3-dihydro-1-benzofuran-3-amine lies in its specific combination of dibromination and the presence of an amine group at the 3 position, which may confer distinct biological activities not observed in other similar compounds.